![molecular formula C16H23N5O3S B2505811 2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine CAS No. 2380034-05-7](/img/structure/B2505811.png)
2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the signaling pathways of B-cells and other immune cells.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, TAK-659 has shown promising results as a therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Mécanisme D'action
TAK-659 is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the signaling pathways of B-cells and other immune cells. BTK is involved in the activation of various downstream signaling pathways that lead to the proliferation and survival of B-cells. By inhibiting BTK, TAK-659 can effectively block the proliferation and survival of B-cells, leading to the selective killing of cancerous B-cells and the suppression of autoimmune responses.
Biochemical and physiological effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical models of CLL and NHL. TAK-659 has also been shown to suppress the production of autoantibodies in preclinical models of autoimmune diseases. In addition, TAK-659 has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable safety profile, and its commercial availability. However, TAK-659 also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research and development of TAK-659. One direction is to further optimize the synthesis method of TAK-659 to reduce its cost and increase its yield. Another direction is to study the pharmacokinetics and pharmacodynamics of TAK-659 in humans to determine its optimal dosing regimen and potential drug-drug interactions. Additionally, TAK-659 could be studied in combination with other therapeutic agents to enhance its anti-tumor and immunomodulatory effects. Finally, TAK-659 could be studied in additional preclinical models of autoimmune diseases to determine its potential applications in these conditions.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the preparation of 1-(1,3,5-trimethylpyrazol-4-yl)piperidine, which is then reacted with 4-(chloromethyl)benzenesulfonyl chloride to obtain 1-(1,3,5-trimethylpyrazol-4-yl)-4-[(4-chloromethylphenyl)sulfonyl]piperidine. This intermediate is then reacted with 2-(methoxymethyl)pyrimidine-5-carbaldehyde to obtain the final product, 2-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine. The synthesis of TAK-659 has been optimized for large-scale production, and the compound is now commercially available for research purposes.
Propriétés
IUPAC Name |
2-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-12-15(13(2)20(3)19-12)25(22,23)21-9-5-14(6-10-21)11-24-16-17-7-4-8-18-16/h4,7-8,14H,5-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKUBAHUGIVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.